6-Bromo-3-methoxy-2-nitrobenzoic acid
Description
Contextualizing 6-Bromo-3-methoxy-2-nitrobenzoic acid within Substituted Benzoic Acid Chemistry
Benzoic acid, the simplest aromatic carboxylic acid, consists of a carboxyl group attached to a benzene (B151609) ring. wikipedia.org The chemical properties of benzoic acid, particularly its acidity, can be significantly altered by the introduction of substituents onto the aromatic ring. These substituents exert electronic effects, which are broadly classified as inductive effects and resonance effects.
Inductive Effects: This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. Electron-withdrawing groups (EWGs) pull electron density away from the ring and the carboxylate group, stabilizing the conjugate base and thus increasing the acidity of the benzoic acid. libretexts.orglibretexts.org
Resonance Effects: This effect involves the delocalization of pi (π) electrons through the aromatic system. Electron-donating groups (EDGs) can push electron density into the ring, destabilizing the conjugate base and decreasing acidity, while EWGs can pull electron density from the ring, stabilizing the conjugate base and increasing acidity. libretexts.orglibretexts.org
In this compound, three different substituents modulate the properties of the parent benzoic acid molecule:
Nitro Group (-NO₂): Located at the ortho position (C2), the nitro group is a powerful electron-withdrawing group through both induction and resonance. Its presence strongly increases the acidity of the carboxylic acid. nih.gov
Methoxy (B1213986) Group (-OCH₃): At the meta position (C3), the methoxy group is electron-withdrawing by induction but electron-donating by resonance. From the meta position, its resonance effect on the carboxyl group is minimal, so its moderately electron-withdrawing inductive effect predominates, slightly increasing acidity.
Bromine Atom (-Br): Situated at the ortho position (C6), bromine is an electronegative halogen that acts as an electron-withdrawing group via induction, but an electron-donating group via resonance. Its inductive effect is generally stronger, leading to an increase in acidity.
The combined presence of two strong electron-withdrawing groups (nitro and bromo) ortho to the carboxylic acid function makes this compound a significantly stronger acid than unsubstituted benzoic acid. The steric hindrance from the two ortho substituents (bromo and nitro) can also influence the molecule's reactivity, a phenomenon known as the "ortho effect," which often leads to an increase in acidity beyond what electronic effects alone would predict. khanacademy.org
| Compound | Substituent(s) | pKₐ | Effect on Acidity (vs. Benzoic Acid) |
| Benzoic acid | None | 4.20 | Baseline |
| 2-Nitrobenzoic acid | -NO₂ (ortho) | 2.17 | Increased |
| 3-Nitrobenzoic acid | -NO₂ (meta) | 3.47 | Increased |
| 4-Nitrobenzoic acid | -NO₂ (para) | 3.44 | Increased |
| 3-Methoxybenzoic acid | -OCH₃ (meta) | 4.09 | Slightly Increased |
| 4-Methoxybenzoic acid | -OCH₃ (para) | 4.47 | Decreased |
Significance of Aromatic Nitro-Carboxylic Acids in Synthetic and Medicinal Chemistry Research
Aromatic compounds containing both nitro and carboxylic acid groups are highly valuable intermediates in organic synthesis. rsc.org The nitro group is particularly versatile; it can be readily reduced to an amine (-NH₂), which is a key functional group for a vast array of subsequent chemical reactions, including amide bond formation and diazotization. This transformation is fundamental in the synthesis of pharmaceuticals, dyes, and other functional materials. rsc.org
The carboxylic acid group provides a handle for other important transformations, such as esterification, amide formation, and conversion to acyl halides. ncert.nic.in The presence of both functionalities allows for sequential or orthogonal chemical modifications, providing synthetic chemists with a powerful platform for building molecular complexity.
In medicinal chemistry, the nitroaromatic scaffold is found in a number of bioactive molecules. nih.gov Nitro compounds have demonstrated a wide spectrum of biological activities, including antibacterial, antiparasitic, and antineoplastic effects. nih.gov The strong electron-withdrawing nature of the nitro group can influence a molecule's electronic properties, polarity, and ability to interact with biological targets such as proteins and enzymes. nih.govnih.gov While the nitro group can sometimes be associated with toxicity, its unique chemical properties continue to make it an attractive functional group for the design of new therapeutic agents. nih.gov Aromatic nitro-carboxylic acids, such as this compound, serve as precursors to novel compounds that are investigated for their potential pharmacological activities.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3-methoxy-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO5/c1-15-5-3-2-4(9)6(8(11)12)7(5)10(13)14/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQNQIOGEJXLHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 6 Bromo 3 Methoxy 2 Nitrobenzoic Acid
Established Synthetic Routes to 6-Bromo-3-methoxy-2-nitrobenzoic acid
The primary and most direct route to this compound involves a two-step process starting from 3-methoxybenzoic acid. This process includes an initial nitration reaction followed by a regioselective bromination.
Regioselective Bromination Strategies of 3-Methoxy-2-nitrobenzoic Acid
The key challenge in the synthesis of this compound lies in the controlled, regioselective bromination of its precursor, 3-methoxy-2-nitrobenzoic acid. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of the incoming bromine atom. The methoxy (B1213986) group (-OCH3) at the 3-position is an ortho-, para-directing activator, while the nitro group (-NO2) at the 2-position and the carboxylic acid group (-COOH) at the 1-position are meta-directing deactivators.
Considering the electronic effects:
The powerful activating and ortho-, para-directing nature of the methoxy group strongly influences the substitution pattern.
The deactivating nitro and carboxylic acid groups will direct incoming electrophiles to positions meta to them.
Therefore, the position most favorable for electrophilic aromatic substitution, such as bromination, is the C6 position. This position is ortho to the activating methoxy group and meta to both the nitro and carboxylic acid groups, thus satisfying the directing preferences of all substituents.
Common brominating agents for such reactions include N-bromosuccinimide (NBS) and molecular bromine (Br2), often in the presence of a Lewis acid catalyst. nsf.govlibretexts.org The choice of brominating agent and reaction conditions is critical to ensure the desired regioselectivity and to avoid potential side reactions.
Reaction Conditions and Optimization for Bromination Processes
The optimization of reaction conditions is paramount for achieving a high yield and purity of this compound. Key parameters that are typically optimized include the choice of solvent, temperature, reaction time, and the nature of the catalyst.
For the bromination of activated aromatic compounds, solvents such as acetic acid, acetonitrile, or halogenated hydrocarbons are often employed. The reaction temperature can be controlled to modulate the reactivity and selectivity of the bromination. For instance, using a milder brominating agent like NBS may require heating to achieve a reasonable reaction rate, while the use of bromine with a strong Lewis acid catalyst might proceed at lower temperatures. libretexts.org
Optimization studies would typically involve screening different brominating agents (e.g., NBS, Br2), catalysts (e.g., FeBr3, AlCl3), solvents, and temperatures to identify the conditions that provide the highest conversion of the starting material and the best selectivity for the desired 6-bromo isomer.
Table 1: Potential Reaction Conditions for Bromination
| Brominating Agent | Catalyst | Solvent | Temperature (°C) |
| N-Bromosuccinimide (NBS) | None or Lewis Acid | Acetonitrile, Acetic Acid | 25 - 80 |
| Bromine (Br2) | FeBr3, AlCl3 | Dichloromethane, Acetic Acid | 0 - 50 |
Precursor Chemistry and Intermediate Transformations
Synthesis of Key Substituted Nitrobenzoic Acid Precursors
The primary precursor, 3-methoxy-2-nitrobenzoic acid, is typically synthesized via the nitration of 3-methoxybenzoic acid. organic-chemistry.org This reaction involves treating 3-methoxybenzoic acid with a nitrating agent, commonly a mixture of concentrated nitric acid and sulfuric acid. The methoxy group at the 3-position directs the incoming nitro group to the ortho and para positions. Due to steric hindrance from the adjacent carboxylic acid group, the major product is typically the 2-nitro isomer.
The synthesis of the starting material, 3-methoxybenzoic acid, can be achieved through various methods, including the methylation of 3-hydroxybenzoic acid. google.com
Table 2: Synthesis of 3-methoxy-2-nitrobenzoic acid
| Starting Material | Reagents | Key Transformation |
| 3-Methoxybenzoic Acid | Conc. HNO3, Conc. H2SO4 | Electrophilic Nitration |
Functional Group Interconversions Leading to the this compound Core
The synthesis of this compound relies on a sequence of functional group introductions and transformations. The core of this strategy is the careful orchestration of electrophilic aromatic substitution reactions.
The initial step is the nitration of 3-methoxybenzoic acid. The presence of the methoxy and carboxylic acid groups on the benzene (B151609) ring dictates the position of the incoming nitro group. Following the formation of 3-methoxy-2-nitrobenzoic acid, the subsequent bromination is directed by the combined influence of the three existing substituents to the C6 position.
Considerations for Scalability and Process Efficiency in this compound Synthesis
For the industrial production of this compound, several factors related to scalability and process efficiency must be considered. These include the cost and availability of starting materials, the safety of the chemical processes, the yield and purity of the final product, and the environmental impact of the synthesis.
Reaction Pathways and Mechanistic Investigations of 6 Bromo 3 Methoxy 2 Nitrobenzoic Acid
Electrophilic Aromatic Substitution Reactivity of the Aromatic Ring
The susceptibility of the aromatic ring in 6-Bromo-3-methoxy-2-nitrobenzoic acid to electrophilic aromatic substitution (EAS) is determined by the cumulative effects of its four substituents. Each group exerts a distinct influence on the electron density of the ring and directs incoming electrophiles to specific positions.
The methoxy (B1213986) group (-OCH₃) is a powerful activating group due to its ability to donate electron density to the ring via a resonance effect (+R effect). organicchemistrytutor.compressbooks.pub This effect significantly increases the nucleophilicity of the aromatic ring, particularly at the ortho and para positions relative to the methoxy group. Conversely, the nitro (-NO₂) and carboxylic acid (-COOH) groups are strong deactivating groups. They withdraw electron density from the ring through both inductive (-I) and resonance (-R) effects, making the ring less reactive towards electrophiles. libretexts.orgstudymind.co.uk These groups direct incoming electrophiles to the meta position. The bromine atom (-Br) is weakly deactivating due to its inductive electron withdrawal, but it is considered an ortho-, para-director because its lone pairs can participate in resonance stabilization of the cationic intermediate (σ-complex). organicchemistrytutor.comstackexchange.com
When multiple substituents are present, the regiochemical outcome of an EAS reaction is typically controlled by the most powerful activating group. libretexts.orgyoutube.com In the case of this compound, the methoxy group is the dominant directing group. The positions ortho and para to the methoxy group are at C2, C4, and C6. However, positions C2 and C6 are already substituted. Therefore, the primary site for electrophilic attack is the C4 position, which is para to the strongly activating methoxy group. Steric hindrance from the adjacent groups, particularly the bulky bromine and carboxylic acid groups, can also influence the feasibility and rate of substitution. libretexts.org
| Substituent | Position | Activating/Deactivating Effect | Directing Effect | Primary Mechanism |
|---|---|---|---|---|
| -OCH₃ | C3 | Strongly Activating | Ortho, Para | Resonance (Donating) |
| -NO₂ | C2 | Strongly Deactivating | Meta | Resonance & Inductive (Withdrawing) |
| -Br | C6 | Weakly Deactivating | Ortho, Para | Inductive (Withdrawing) & Resonance (Donating) |
| -COOH | C1 | Strongly Deactivating | Meta | Resonance & Inductive (Withdrawing) |
Nucleophilic Substitution Reactions Involving Halogen and Nitro Groups
The aromatic ring of this compound is electron-deficient due to the presence of the powerful electron-withdrawing nitro and carboxylic acid groups. This electronic characteristic makes the compound susceptible to nucleophilic aromatic substitution (SNAr). nih.govyoutube.com The SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. youtube.com
In this molecule, the bromine atom at C6 serves as a leaving group. The nitro group at the ortho position (C2) strongly activates the ring for nucleophilic attack at the carbon bearing the bromine. The electron-withdrawing nature of the nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. youtube.com Consequently, the bromine atom can be displaced by a variety of strong nucleophiles, such as alkoxides, amines, or thiolates, to yield a range of substituted derivatives.
The nitro group itself can also potentially act as a leaving group in SNAr reactions, although this is less common than halide displacement. Its departure as a nitrite (B80452) ion is facilitated when it is positioned ortho or para to other potent electron-withdrawing groups.
Chemical Transformations of the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is a versatile functional group that can undergo several important chemical transformations. These reactions provide pathways to synthesize a variety of derivatives such as esters, amides, and acid halides.
Esterification : The carboxylic acid can react with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) to form an ester. However, the presence of substituents at both ortho positions (C2 and C6) relative to the carboxylic acid group introduces significant steric hindrance. acs.orgresearchgate.net This steric crowding can make standard esterification methods, like Fischer esterification, slow and inefficient. More powerful methods, such as using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent or converting the carboxylic acid to a more reactive acid chloride first, may be necessary to achieve good yields. organic-chemistry.orgresearchgate.net
Amide Formation : The carboxylic acid can be converted into an amide by reaction with an amine. This transformation typically requires activation of the carboxylic acid, often by converting it into an acid chloride or by using a coupling agent like TiCl₄. nih.govgoogle.com The direct reaction of the carboxylic acid with an amine requires high temperatures and is generally not a preferred method. libretexts.org The resulting amides are important in medicinal chemistry and materials science. researchgate.net
Acid Chloride Formation : Treatment of the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can convert it into the corresponding acyl chloride. This highly reactive derivative serves as a key intermediate for the synthesis of esters and amides under milder conditions than direct conversion from the carboxylic acid.
Reductive and Oxidative Reactions of the Nitro and Methoxy Groups
The nitro and methoxy groups on the aromatic ring can be chemically altered through reduction and oxidation reactions, respectively.
The reduction of the aromatic nitro group to a primary amine (-NH₂) is a fundamental transformation in organic synthesis. masterorganicchemistry.com This reaction can be achieved with high chemoselectivity, leaving other functional groups on the ring, such as the bromo and methoxy groups, intact. organic-chemistry.org A variety of reducing agents are effective for this purpose.
| Reagent/System | Conditions | Key Features |
|---|---|---|
| Metals in Acid (Fe/HCl, Sn/HCl, Zn/HCl) | Acidic medium | Classic and widely used method. masterorganicchemistry.com |
| Catalytic Hydrogenation (H₂, Pd/C) | Neutral, pressurized H₂ gas | Clean reaction, but can sometimes lead to dehalogenation. organic-chemistry.org |
| Hydrazine Hydrate (N₂H₄·H₂O) with Pd/C | Transfer hydrogenation | Avoids high pressure of H₂ gas; selective for nitro groups. organic-chemistry.org |
| Sodium Borohydride (NaBH₄) with a catalyst | Mild conditions | Can be selective depending on the catalyst and conditions. calvin.edu |
The methoxy group, while generally stable, can undergo oxidative O-demethylation to yield a hydroxyl group (phenol). This reaction typically requires strong oxidizing agents or specific enzymatic systems, such as those involving cytochrome P-450. nih.govnih.gov The presence of the electron-withdrawing nitro group can influence the reactivity of the methoxy group in such transformations.
Photochemical Activation and Cleavage Mechanisms in Related Nitroaromatic Systems
Nitroaromatic compounds are known to be photochemically active. nih.govmdpi.com Upon absorption of UV radiation, they can undergo a variety of transformations. The photochemistry of ortho-nitrobenzyl compounds, which share a key structural feature with this compound (a substituent ortho to a nitro group), has been extensively studied. researchgate.netacs.org
The generally accepted mechanism for the photoreaction of ortho-nitrobenzyl systems involves an intramolecular hydrogen atom transfer from the ortho-substituent's benzylic position to the excited nitro group. rsc.org This transfer forms an aci-nitro intermediate, which can then rearrange to form a nitroso product and release the protected group. rsc.org
While this compound does not have a benzylic hydrogen in its substituents, the proximity of the carboxylic acid and methoxy groups to the nitro group suggests the potential for unique photochemical pathways. Irradiation with UV light could lead to:
Decarboxylation : Photochemically induced loss of CO₂ from the carboxylic acid group.
Rearrangement : Complex intramolecular rearrangements involving the nitro, methoxy, and carboxyl groups.
Cleavage : Photodissociation of the C-Br or C-N bonds, although this is less common than rearrangements in condensed phases. rsc.org
The study of nitroaromatic photochemistry is relevant to understanding their environmental fate, as these compounds can be components of atmospheric brown carbon and undergo degradation upon exposure to solar radiation. acs.org The specific photochemical behavior of this compound would depend on factors like the solvent and the wavelength of irradiation.
Advanced Analytical and Spectroscopic Characterization of 6 Bromo 3 Methoxy 2 Nitrobenzoic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is the most powerful tool for the definitive structural assignment of 6-bromo-3-methoxy-2-nitrobenzoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the verification of the substitution pattern on the benzoic acid core.
In ¹H NMR, the molecule is expected to show distinct signals for the two aromatic protons, the methoxy (B1213986) group protons, and the acidic proton of the carboxylic acid. The two aromatic protons on the benzene (B151609) ring will appear as doublets due to coupling with each other. Their specific chemical shifts are influenced by the electronic effects of the surrounding substituents: the electron-withdrawing nitro and bromo groups will shift them downfield, while the electron-donating methoxy group will cause an upfield shift. The methoxy group will present as a sharp singlet, typically in the 3.8-4.0 ppm range. The acidic proton of the carboxylic acid is expected to be a broad singlet at a significantly downfield chemical shift (>10 ppm), and its presence can be confirmed by D₂O exchange.
In ¹³C NMR, eight distinct signals are anticipated, corresponding to each carbon atom in the unique electronic environment of the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically appearing above 165 ppm. The chemical shifts of the aromatic carbons are diagnostic of the substitution pattern. The carbon bearing the methoxy group (C-3) will be shifted downfield due to the oxygen's electronegativity, while the carbons bearing the nitro (C-2) and bromo (C-6) groups will also be significantly affected. The methoxy carbon itself will appear as a sharp signal around 56 ppm. researchgate.net Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), would be employed to definitively assign each proton to its corresponding carbon and confirm the connectivity of the entire molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on substituent effects and data from analogous compounds.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| COOH | >10 (broad singlet) | ~165-170 |
| C1 | - | ~125-130 |
| C2-NO₂ | - | ~145-150 |
| C3-OCH₃ | - | ~155-160 |
| H4 | ~7.3-7.6 (d) | ~115-120 |
| H5 | ~7.7-8.0 (d) | ~128-133 |
| C6-Br | - | ~118-123 |
| OCH₃ | ~3.9-4.1 (singlet) | ~56-58 |
Mass Spectrometry Techniques (HRMS, LC-MS, GC-MS) for Molecular and Fragmentation Analysis
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₈H₆BrNO₅). The theoretical exact mass is 274.9429 Da. chemsrc.com The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance, resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.
Electrospray ionization (ESI), often coupled with Liquid Chromatography (LC-MS), is a suitable technique for analyzing this compound. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be the dominant ion observed at m/z 273.9351. In positive ion mode (ESI+), adducts such as the sodium adduct [M+Na]⁺ at m/z 297.9248 are commonly observed.
Tandem mass spectrometry (MS/MS) experiments on the molecular ion would reveal characteristic fragmentation patterns. Key fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (-NO₂, 46 Da) and hydroxyl radical (-OH, 17 Da). Other expected fragmentations for this specific molecule would involve the loss of the carboxyl group or carbon dioxide (-COOH, 45 Da or -CO₂, 44 Da), the methoxy group (-OCH₃, 31 Da), or a methyl radical (-CH₃, 15 Da). The cleavage of the bromine atom (-Br, 79/81 Da) is also a probable fragmentation pathway.
Table 2: Predicted m/z Values for Key Ions of this compound in Mass Spectrometry
| Ion | Formula | Predicted m/z (for ⁷⁹Br) | Description |
| [M-H]⁻ | C₈H₅BrNO₅ | 273.9351 | Deprotonated molecular ion (Negative ESI) |
| [M+Na]⁺ | C₈H₆BrNO₅Na | 297.9248 | Sodium adduct (Positive ESI) |
| [M-OH]⁺ | C₈H₅BrNO₄ | 257.9402 | Loss of hydroxyl radical |
| [M-NO₂]⁺ | C₈H₆BrO₃ | 228.9500 | Loss of nitro group |
| [M-COOH]⁺ | C₇H₆BrNO₃ | 230.9555 | Loss of carboxyl group |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. The IR spectrum of 3-methoxy-2-nitrobenzoic acid, a close structural analog, provides a strong basis for assigning the expected peaks for the target compound. nist.gov
Key expected vibrational modes include:
O-H Stretch: A very broad absorption band from the carboxylic acid O-H group is expected in the range of 2500-3300 cm⁻¹.
C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will be just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption from the carboxylic acid carbonyl group should be present around 1700-1730 cm⁻¹.
NO₂ Stretches: The nitro group will exhibit two characteristic strong absorptions: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.
C=C Stretches: Aromatic ring stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.
C-O Stretches: The aryl-alkyl ether linkage of the methoxy group will show a strong C-O stretching band, typically around 1250 cm⁻¹.
C-Br Stretch: The carbon-bromine bond will have a characteristic absorption in the far-infrared region, typically between 500-680 cm⁻¹.
Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound (Based on data for 3-Methoxy-2-nitrobenzoic acid and standard correlation tables) nist.gov
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H Stretch (Aromatic) | 3050 - 3150 | Medium |
| C-H Stretch (Methoxy) | 2850 - 2960 | Medium |
| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | Strong |
| NO₂ Asymmetric Stretch | 1520 - 1560 | Strong |
| C=C Stretch (Aromatic Ring) | 1450 - 1600 | Medium-Variable |
| NO₂ Symmetric Stretch | 1340 - 1380 | Strong |
| C-O Stretch (Ether) | 1240 - 1280 | Strong |
| C-Br Stretch | 500 - 680 | Medium |
Electronic Absorption Spectroscopy (UV-Vis) and Chromophore Analysis
UV-Visible spectroscopy provides information about the electronic transitions within the molecule and is dictated by the nature of its chromophores. The primary chromophore in this compound is the nitroaromatic system. The benzene ring substituted with electron-withdrawing (NO₂, Br, COOH) and electron-donating (OCH₃) groups creates a conjugated system that absorbs strongly in the UV region.
The spectrum is expected to be dominated by high-energy π→π* transitions, characteristic of substituted benzene rings, which would likely result in strong absorption bands below 300 nm. The nitro group itself can give rise to a lower-energy, and typically less intense, n→π* transition, which may appear as a shoulder or a weak band at a longer wavelength, potentially extending into the near-UV region (>300 nm). The exact position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to solvent polarity. This technique is particularly useful for quantitative analysis using the Beer-Lambert law.
Chromatographic Methods (HPLC, UPLC, TLC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, thereby enabling purity assessment and reaction monitoring.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary methods for quantitative purity analysis. Given the polarity and acidic nature of the compound, a reversed-phase method would be highly effective. A typical system would employ a C18 stationary phase with a gradient elution mobile phase consisting of an aqueous component (like water with 0.1% formic or acetic acid to ensure the carboxylic acid is protonated) and an organic modifier (such as acetonitrile or methanol). Detection is typically achieved using a UV detector set to one of the absorption maxima identified by UV-Vis spectroscopy.
Thin-Layer Chromatography (TLC) is a rapid, qualitative technique ideal for monitoring the progress of a chemical reaction. rsc.org A silica (B1680970) gel plate would serve as the stationary phase, with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). The relative polarity of the solvents would be adjusted to achieve good separation between the starting materials, intermediates, and the final product, which can be visualized under UV light.
Table 4: Representative HPLC Method for Purity Analysis of this compound
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | e.g., Start at 10% B, ramp to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV at λ_max (e.g., 254 nm) |
| Injection Volume | 5-10 µL |
Computational and Theoretical Chemistry Studies of 6 Bromo 3 Methoxy 2 Nitrobenzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of organic molecules. These calculations can determine optimized molecular geometry, electronic properties, and various reactivity descriptors.
A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller energy gap suggests higher reactivity.
Furthermore, the distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map. The MEP map uses a color scale to indicate regions of varying electrostatic potential, with red typically representing electron-rich (nucleophilic) areas and blue representing electron-poor (electrophilic) areas. nih.gov For 6-bromo-3-methoxy-2-nitrobenzoic acid, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid and nitro groups, and positive potential around the acidic hydrogen.
Table 1: Predicted Electronic Properties of a Structurally Similar Compound (4-Bromo-3-(methoxymethoxy) benzoic acid) using DFT/B3LYP/6-311++G(d,p) researchgate.net
| Property | Value |
| HOMO Energy | -0.2570 Hartree |
| LUMO Energy | -0.0762 Hartree |
| Energy Gap | 0.1808 Hartree |
| Ionization Potential | 0.2570 Hartree |
| Electron Affinity | 0.0762 Hartree |
| Electronegativity | 0.1666 Hartree |
| Hardness | 0.0904 Hartree |
| Softness | 5.530 Hartree⁻¹ |
| Electrophilicity Index | 0.1534 Hartree |
Note: The data in this table is for a structurally related compound and is presented to illustrate the type of information obtained from quantum chemical calculations.
Molecular Modeling and Docking Studies for Structure-Activity Relationship (SAR) Elucidation of Derivatives
Molecular modeling and docking are powerful computational techniques used in drug discovery to understand how a molecule (ligand) interacts with a biological target, typically a protein. These methods are crucial for elucidating Structure-Activity Relationships (SAR), which describe how the chemical structure of a compound influences its biological activity.
For derivatives of this compound, molecular docking studies could be employed to predict their binding affinity and mode of interaction with a specific protein target. This process involves generating a 3D model of the ligand and placing it into the binding site of the protein. The interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are then scored to estimate the binding energy.
While specific docking studies on derivatives of this compound are not reported, the general methodology is widely applied. For instance, in the development of new enzyme inhibitors, molecular modeling is used to analyze derivatives of a lead compound to identify which modifications would enhance binding to the target enzyme. rsdjournal.org
The insights gained from these docking studies can guide the synthesis of new derivatives with improved activity. For example, if a particular region of the binding pocket is found to be hydrophobic, adding a lipophilic group to the corresponding part of the ligand could enhance its binding affinity.
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry can be used to explore the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can determine the most likely pathway for a given reaction.
For this compound, computational methods could be used to study various reactions it might undergo, such as nucleophilic substitution of the bromine atom or reduction of the nitro group. smolecule.com For example, in a study of a [3+2] cycloaddition reaction involving a nitro-substituted compound, DFT calculations were used to explore the regioselectivity and molecular mechanism. mdpi.com The study analyzed the kinetic and thermodynamic parameters to determine the preferred reaction pathway. mdpi.com
Such computational investigations can provide valuable information that is often difficult to obtain experimentally, such as the precise geometry of the transition state. This understanding of the reaction mechanism can be crucial for optimizing reaction conditions and improving the yield of desired products.
Predictive Analysis of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra.
The vibrational frequencies in an IR spectrum can be calculated using DFT. The calculated frequencies are often scaled to account for anharmonicity and other systematic errors. Studies on related molecules like 4-methyl-3-nitrobenzoic acid have shown that DFT calculations can produce theoretical IR and Raman spectra that are in good agreement with experimental data. researchgate.net
Similarly, NMR chemical shifts can be predicted using quantum chemical calculations. These predictions can aid in the assignment of signals in experimental NMR spectra. While direct predictions for this compound are not available, studies on nitrobenzoic acids have demonstrated the utility of DFT for calculating ¹H and ¹³C NMR chemical shifts. researchgate.net
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Compound (4-Methyl-3-nitrobenzoic acid) researchgate.net
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT/B3LYP (cm⁻¹) |
| O-H stretch | 3086 | 3090 |
| C-H stretch (aromatic) | 3054 | 3058 |
| C=O stretch | 1701 | 1705 |
| NO₂ asymmetric stretch | 1533 | 1537 |
| NO₂ symmetric stretch | 1357 | 1361 |
Note: The data in this table is for a structurally related compound and is presented to illustrate the predictive power of computational methods for spectroscopic properties.
Strategic Applications of 6 Bromo 3 Methoxy 2 Nitrobenzoic Acid in Complex Organic Synthesis
Role as a Versatile Building Block in Pharmaceutical Intermediates
The utility of 6-bromo-3-methoxy-2-nitrobenzoic acid in the synthesis of pharmaceutical intermediates stems from its multifunctional nature. Each of its four functional groups can serve as a handle for molecular modification, enabling the construction of complex scaffolds found in many biologically active compounds. smolecule.com Substituted benzoic acids are recognized as crucial starting materials and core structures in drug development, contributing to a wide range of therapeutic agents, including anticancer and anti-inflammatory drugs. ontosight.aipreprints.orgresearchgate.net
The key to its versatility lies in the differential reactivity of its functional groups:
Nitro Group (-NO₂): This group can be readily reduced to an amine (-NH₂), a fundamental transformation in pharmaceutical synthesis. This newly formed amino group can then be used to construct heterocyclic rings, such as quinolines, which are prevalent in antimalarial and anticancer drugs. rjlbpcs.com The amine can also undergo acylation or alkylation to build more complex side chains.
Bromo Group (-Br): The bromine atom is an excellent leaving group for nucleophilic aromatic substitution reactions and a key participant in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of a wide variety of carbon-carbon and carbon-heteroatom bonds, essential for elaborating the core structure.
Carboxylic Acid Group (-COOH): This group can be converted into esters, amides, or acid chlorides. These transformations are fundamental for linking the benzoic acid core to other molecular fragments or for modulating the pharmacokinetic properties of a target molecule. nih.gov
Methoxy (B1213986) Group (-OCH₃): While generally less reactive, the methoxy group can be cleaved to a hydroxyl group (-OH) if necessary, providing another point for modification. It also electronically influences the reactivity of the aromatic ring.
This array of reactive sites allows chemists to use this compound to synthesize a diverse range of complex intermediates. For example, the synthesis of kinase inhibitors like Bosutinib involves steps such as nitration and reduction of a substituted benzoic acid, followed by cyclization to form a quinoline (B57606) core. mdpi.com This highlights the importance of nitro-substituted benzoic acids as precursors to the heterocyclic systems that are central to many modern therapeutics.
Integration into Agrochemical and Fine Chemical Synthesis
While detailed studies on the direct application of this compound in agrochemicals are not widely published, the structural motifs present in the molecule are highly relevant to this field. Substituted benzoic acids are a well-established class of herbicides; for example, Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used selective herbicide. google.com
The potential for integration into agrochemical synthesis is suggested by the activity of structurally similar compounds. For instance, 3-bromo-4-methoxybenzoic acid has demonstrated significant inhibitory effects against pathogenic fungi responsible for apple rot and grape white rot, and also shows herbicidal properties. google.com The combination of a halogen (bromo), a methoxy group, and a carboxylic acid in these compounds points to a pharmacophore that could be active in agricultural applications. The additional nitro group in this compound could further enhance such properties, as nitroaromatic compounds are known components of various pesticides.
In the realm of fine chemicals, this compound serves as a valuable precursor for materials where precise substitution patterns are required. Its derivatives could be used in the synthesis of specialty dyes, polymers, or other advanced materials. Azo compounds, for example, are a major class of synthetic dyes, and their synthesis often begins with substituted anilines derived from the reduction of nitroaromatics. researchgate.net The multiple functional groups on this compound allow for the creation of complex chromophores with tailored properties.
Utilization in Convergent and Divergent Synthetic Pathways
The strategic value of this compound is further demonstrated by its applicability in both convergent and divergent synthetic strategies, which are fundamental concepts in modern organic synthesis.
Divergent Synthesis: In a divergent approach, a single, complex starting material is used to generate a large library of structurally related compounds. This compound is an ideal scaffold for such a strategy. An organic chemist can start with this single compound and, by applying a variety of selective reactions to its four distinct functional groups, rapidly produce a diverse set of derivatives. For example:
A portion of the starting material can be esterified.
Another portion can have its nitro group reduced and then acylated with various partners.
A third portion can undergo a Suzuki coupling at the bromine position.
By combining these simple, high-yielding reactions in different sequences, a library of dozens of unique compounds can be generated from one precursor. This approach is highly efficient in drug discovery for mapping the structure-activity relationship (SAR) of a new chemical series.
Exploration of Bioactivity and Medicinal Chemistry Potential Derived from 6 Bromo 3 Methoxy 2 Nitrobenzoic Acid Scaffolds
Investigation of Antimicrobial Activity in Scaffold Derivatives
The inherent chemical features of 6-Bromo-3-methoxy-2-nitrobenzoic acid suggest its potential as a scaffold for the development of novel antimicrobial agents. smolecule.com Benzoic acid derivatives, particularly those containing halogen and nitro groups, have a long history of investigation for their antimicrobial properties. researchgate.net The nitroaromatic moiety, for instance, is a key component of several established antibacterial and antifungal drugs. mdpi.com
Research into related compounds supports the exploration of this compound derivatives for antimicrobial activity. Studies on various bromo-substituted compounds have demonstrated significant antibacterial and antifungal efficacy. For example, new quinazolin-4-one derivatives synthesized from 5-bromoanthranilic acid exhibited notable activity against a panel of bacteria and fungi. researchgate.net Similarly, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have shown activity against Gram-positive bacteria. nih.gov The combination of the bromo, methoxy (B1213986), and nitro groups on the this compound scaffold offers a unique electronic and steric profile that could be exploited to design derivatives with potent and selective antimicrobial action.
Contribution to Anticancer and Antimitotic Agent Research
The development of novel anticancer and antimitotic agents is a critical area of medicinal chemistry, and scaffolds derived from this compound present a promising avenue for investigation. The presence of a bromo-substituted aromatic ring is a feature found in a number of compounds with demonstrated cytotoxic and antimitotic activity.
For example, research on 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives has revealed significant cytotoxicity against colon and hepatocellular carcinoma cell lines. nih.gov Another study on synthesized methylated and acetylated derivatives of natural bromophenols showed that these compounds could inhibit the viability and induce apoptosis in leukemia cells. mdpi.com These findings suggest that the bromo-substituent can play a crucial role in the anticancer activity of a molecule. The this compound core provides a robust starting point for the synthesis of new chemical entities that could be evaluated for their potential to inhibit cancer cell proliferation and interfere with the mitotic process.
Modulation of Biological Pathways via Derivatives (e.g., enzyme and receptor interactions)
Derivatives of this compound have the potential to interact with a variety of biological targets, including enzymes and receptors, thereby modulating their activity and influencing cellular pathways. The specific arrangement of functional groups on the aromatic ring can be tailored to achieve desired interactions with the active sites of these biological macromolecules.
For instance, a synthetic flavonoid, 6-bromo-3'-nitroflavone, has been shown to exhibit high affinity for benzodiazepine (B76468) receptors, suggesting its potential as an anxiolytic agent. nih.gov This demonstrates that the bromo- and nitro-substituted phenyl motif can effectively engage with receptor binding pockets. Furthermore, prenylated p-hydroxybenzoic acid derivatives have been investigated for their α-glucosidase-inhibitory activities, indicating that benzoic acid scaffolds can be modified to target specific enzymes. nih.gov The versatility of the this compound structure allows for the strategic placement of various substituents to optimize interactions with target proteins, leading to the development of potent and selective modulators of biological pathways.
Design of Novel Biologically Active Compounds Based on the this compound Core
The this compound core serves as an excellent starting point for the rational design and synthesis of novel biologically active compounds. mdpi.comscilit.comnih.govresearchgate.net The distinct chemical reactivity of the carboxylic acid, nitro group, and bromine atom allows for a modular approach to drug discovery. The carboxylic acid can be converted to esters, amides, or other functional groups to modulate solubility and cell permeability. The nitro group can be reduced to an amine, providing a handle for further derivatization. The bromine atom is amenable to a wide range of cross-coupling reactions, enabling the introduction of diverse aryl or alkyl substituents.
This synthetic tractability allows for the creation of libraries of compounds based on the this compound scaffold. These libraries can then be screened against various biological targets to identify new lead compounds for drug development programs. The design of these compounds can be guided by computational modeling and structure-activity relationship (SAR) studies to optimize their biological activity and pharmacokinetic properties. The inherent functionality of the this compound core provides a rich platform for the discovery of new therapeutic agents.
Environmental and Safety Considerations in Chemical Research and Development
Environmental Implications of Synthesis and Use of Aromatic Nitro Compounds in Research
Aromatic nitro compounds, a class of organic molecules that includes 6-Bromo-3-methoxy-2-nitrobenzoic acid, are significant in synthetic chemistry for their role as versatile intermediates. researchgate.netnumberanalytics.com They are foundational in the production of various materials, including dyes, polymers, and pharmaceuticals. nih.govscinito.ai However, their synthesis and use, particularly in a research context, are accompanied by notable environmental concerns.
The primary route for synthesizing aromatic nitro compounds is through nitration, a process that traditionally involves aggressive and hazardous reagents like a mixture of nitric and sulfuric acids. researchgate.netrsc.org This "mixed acid" method generates substantial quantities of corrosive and toxic waste, presenting a significant environmental disposal challenge. researchgate.netresearchgate.net The reactions can also produce volatile nitrogen oxide (NOx) fumes, which contribute to air pollution. researchgate.net
The environmental persistence of aromatic nitro compounds is a key issue. nih.govasm.org The presence of the nitro group, which is a strong electron-withdrawing group, combined with the stability of the aromatic ring, makes these compounds resistant to oxidative degradation. nih.govasm.org This recalcitrance can be exacerbated by the presence of halogens, such as the bromine atom in this compound. Halogenated organic compounds are generally known for their limited biodegradability and tendency to persist in the environment. nih.gov
Once released into the environment through laboratory waste streams or other means, these compounds can contaminate soil and groundwater. nih.govasm.org Many aromatic nitro compounds are classified as priority pollutants by environmental agencies due to their potential toxicity and mutagenicity. nih.govasm.org Their reduction in the environment can lead to the formation of aromatic amines, which are often carcinogenic. nih.govasm.org The biodegradation of nitroaromatic compounds is challenging for many microorganisms, although some bacterial and fungal strains have evolved pathways to metabolize them. nih.govnih.govdtic.mil Fungi, in particular, show promise for the mycoremediation of halogenated nitrophenols, demonstrating a significant reduction in toxicity. mdpi.com
The table below summarizes the primary environmental concerns associated with the synthesis and use of aromatic nitro compounds in research.
| Aspect | Environmental Implication | Relevance to this compound |
| Synthesis | Traditional nitration using mixed acids (HNO₃/H₂SO₄) generates large volumes of hazardous, corrosive waste and NOx fumes. researchgate.netrsc.org | As an aromatic nitro compound, its synthesis likely involves nitration, carrying the potential for similar waste generation. |
| Persistence | The nitro group and stable aromatic ring make these compounds resistant to natural degradation processes. nih.govasm.org | The presence of both a nitro group and a bromine atom likely contributes to its environmental persistence. nih.gov |
| Contamination | Due to their stability and potential for improper disposal, they can become long-term contaminants in soil and groundwater. nih.gov | Spills or improper disposal in a lab setting could lead to localized environmental contamination. |
| Toxicity | Many aromatic nitro compounds and their degradation products (e.g., aromatic amines) are toxic, mutagenic, or carcinogenic. nih.govasm.org | While specific toxicity data is limited, its classification as a halogenated nitroaromatic compound suggests a potential for adverse health and environmental effects. mdpi.comresearchgate.net |
Sustainable Synthesis and Handling Practices in Laboratory Settings
In response to the environmental and safety hazards posed by aromatic nitro compounds, a significant focus in chemical research has been the development of sustainable synthesis and handling practices. These "green chemistry" approaches aim to minimize waste, reduce the use of hazardous substances, and ensure safer laboratory operations. rsc.org
Sustainable synthesis, or green synthesis, seeks to replace traditional nitration methods with more environmentally benign alternatives. researchgate.net These modern techniques often result in higher yields, greater selectivity, and a significant reduction in hazardous byproducts. researchgate.nettandfonline.com
Key green approaches to nitration include:
Solid-Supported Reagents: Using inorganic nitrates adsorbed onto solid supports like silica (B1680970) gel or clay can facilitate cleaner and more selective nitration reactions. researchgate.nettandfonline.com These methods often require milder conditions and simplify the separation and recycling of the catalyst. researchgate.net
Alternative Nitrating Agents: Researchers have explored various nitrating agents to replace the conventional mixed-acid system. These include nitronium salts like nitronium tetrafluoroborate (B81430) (NO₂BF₄) and metal nitrates, which can offer improved safety and selectivity. numberanalytics.comorganic-chemistry.org
Photochemical Nitration: Utilizing UV radiation to induce nitration in the presence of nitrate (B79036) or nitrite (B80452) ions represents an innovative, green approach. researchgate.netmjcce.org.mkmjcce.org.mk This method can proceed under mild conditions, often in aqueous systems.
Mechanochemistry: Ball milling and other mechanochemical techniques offer a solvent-minimized approach to nitration, using benign organic nitrating agents. This method enhances energy efficiency and reduces waste compared to solvent-based processes. rsc.org
Beyond synthesis, the safe handling of this compound and related compounds in a laboratory setting is paramount. This involves a multi-faceted approach encompassing risk assessment, use of personal protective equipment (PPE), and stringent waste management protocols. solubilityofthings.com
A summary of recommended handling and disposal practices is provided in the table below.
| Practice | Description |
| Risk Assessment | Before handling, review the Safety Data Sheet (SDS) to understand the specific hazards, including irritation, toxicity, and reactivity. solubilityofthings.comsigmaaldrich.com |
| Engineering Controls | All manipulations should be carried out in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. youtube.comfishersci.fi |
| Personal Protective Equipment (PPE) | Standard PPE includes safety goggles, a lab coat, and chemical-resistant gloves. solubilityofthings.comsigmaaldrich.com |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents. sigmaaldrich.comfishersci.fitemple.edu |
| Spill Management | In case of a spill, contain the leak and clean it up using an inert absorbent material. The cleanup materials must be treated as hazardous waste. temple.edu |
| Waste Disposal | As a halogenated organic compound, waste must be segregated. uio.noub.edu It should be collected in a clearly labeled, appropriate hazardous waste container and disposed of through an approved waste management program. solubilityofthings.comodu.edu Empty containers that held the compound may also need to be treated as hazardous waste. odu.edu |
Adherence to these sustainable and safety-conscious practices is essential for minimizing the environmental footprint and protecting the health and safety of researchers working with aromatic nitro compounds like this compound. solubilityofthings.comorgsyn.org
Q & A
Q. What are the common synthetic routes for 6-Bromo-3-methoxy-2-nitrobenzoic acid?
- Methodological Answer: Synthesis typically involves sequential functionalization of a benzoic acid scaffold. For example:
Methoxy Introduction: Methoxylation via nucleophilic substitution or O-methylation of a hydroxyl precursor.
Nitration: Directed nitration at the ortho/para positions using mixed acids (HNO₃/H₂SO₄), influenced by the electron-donating methoxy group.
Bromination: Electrophilic bromination (e.g., Br₂/FeBr₃) or halogen exchange reactions.
Flow chemistry (as used for analogous bromo-formylbenzoic acids) can enhance regioselectivity and reduce side reactions . Intermediate derivatives, such as boronic acids (e.g., 6-Bromo-2-fluoro-3-methoxyphenylboronic acid), may serve as precursors in cross-coupling reactions .
Q. How is the crystal structure of this compound determined?
- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
Crystallization: Recrystallize from solvents like ethanol or DMSO to obtain high-quality crystals.
Data Collection: Use synchrotron or laboratory diffractometers to collect intensity data.
Refinement: Employ software like SHELXL for structure solution and refinement, leveraging its robustness for small molecules and handling of heavy atoms (e.g., bromine) .
Validate geometry using tools like Mercury or Olex2 to analyze bond lengths/angles.
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer:
- Recrystallization: Use solvents with polarity gradients (e.g., ethanol/water) to remove nitro-group byproducts. Melting point verification (e.g., 181°C for structurally similar brominated acids) ensures purity .
- Column Chromatography: Silica gel with eluents like ethyl acetate/hexane (3:7) separates nitro- and bromo-containing impurities. Monitor fractions via TLC (Rf ~0.4 in similar systems).
- Acid-Base Extraction: Leverage the carboxylic acid group for pH-selective solubility (e.g., dissolve in NaOH, precipitate with HCl).
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR, IR) be resolved during characterization?
- Methodological Answer:
- Cross-Validation:
- ¹H/¹³C NMR: Compare chemical shifts with analogues (e.g., 3-Bromo-5-fluoro-4-methylbenzoic acid: δ 8.2 ppm for aromatic protons ). Use 2D techniques (HSQC, HMBC) to assign overlapping signals.
- IR Spectroscopy: Confirm nitro (1520–1350 cm⁻¹) and carbonyl (1680–1700 cm⁻¹) stretches. Discrepancies may arise from polymorphism; SC-XRD resolves this .
- Contradiction Analysis: Apply iterative refinement (e.g., SHELXL’s L.S. planes) to reconcile spectral and crystallographic data .
Q. How do substituent positions (methoxy, nitro, bromo) influence reactivity in further functionalization?
- Methodological Answer:
- Electronic Effects:
- The methoxy group (ortho to nitro) donates electrons, activating the ring for electrophilic substitution at the para position.
- The nitro group deactivates the ring, directing bromine to meta positions in subsequent reactions.
- Steric Effects: Steric hindrance from the ortho nitro group may slow Suzuki couplings; use bulky palladium catalysts (e.g., Pd(PPh₃)₄) to mitigate .
- Case Study: In 6-Bromo-3-methoxy-2-methylbenzoic acid derivatives, bromine substitution at C6 facilitates nucleophilic aromatic substitution (SNAr) with amines .
Q. What strategies optimize reaction yields in the synthesis of derivatives (e.g., amides, esters)?
- Methodological Answer:
- Activation of Carboxylic Acid: Use EDCI/HOBt or SOCl₂ to generate acyl chlorides for esterification/amidation.
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of nitro-containing intermediates.
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 min vs. 12 hrs for ester formation) and improves regioselectivity .
- Yield Tracking: Monitor via HPLC (C18 column, acetonitrile/water gradient) or quantitative ¹H NMR (internal standard: 1,3,5-trimethoxybenzene).
Data Contradiction and Validation
Q. How can researchers address discrepancies between computational and experimental data (e.g., DFT vs. XRD bond lengths)?
- Methodological Answer:
- Basis Set Selection: Use higher-level DFT methods (e.g., B3LYP/6-311++G**) to minimize deviations in aromatic C-Br bond calculations (~1.89 Å experimental vs. 1.92 Å computational).
- Thermal Motion Correction: Apply TLS (Translation-Libration-Screw) models in SHELXL to refine anisotropic displacement parameters .
- Database Cross-Check: Compare with NIST spectral libraries (IR, MS) for validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
